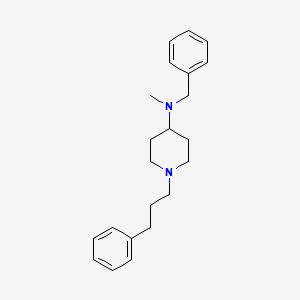![molecular formula C33H18ClN3O6 B10886559 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10886559.png)
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-クロロ-6-ニトロフェノキシ)フェニル]-2-オキソエチルアセナフト[1,2-b]キノキサリン-9-カルボキシレートは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
2-[4-(2-クロロ-6-ニトロフェノキシ)フェニル]-2-オキソエチルアセナフト[1,2-b]キノキサリン-9-カルボキシレートの合成は、通常、中間体の生成を含む複数の段階を必要とします。このプロセスは、一般的にアセナフト[1,2-b]キノキサリンコアの調製から始まり、続いてフェニル基とオキソエチル基が導入されます。温度、溶媒、触媒などの特定の反応条件は、目的の生成物を高純度で高収率で得るために慎重に制御されます。
工業的生産方法
この化合物の工業的生産には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フロー化学や自動合成などの技術は、生産プロセスを合理化するために採用される場合があります。
化学反応解析
反応の種類
2-[4-(2-クロロ-6-ニトロフェノキシ)フェニル]-2-オキソエチルアセナフト[1,2-b]キノキサリン-9-カルボキシレートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、使用される酸化剤に応じて、さまざまな生成物に酸化することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換することができ、化合物の性質を変えます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。温度、pH、溶媒選択などの反応条件は、目的の結果を達成するために重要です。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノキサリン誘導体をもたらす可能性があり、還元はアミノ置換化合物を生成する可能性があります。
科学研究への応用
2-[4-(2-クロロ-6-ニトロフェノキシ)フェニル]-2-オキソエチルアセナフト[1,2-b]キノキサリン-9-カルボキシレートは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 薬物開発やデリバリーシステムなど、潜在的な治療用途について検討されています。
工業: 先端材料や化学プロセスの開発に活用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acenaphtho[1,2-b]quinoxaline core, followed by the introduction of the phenyl and oxoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
化学反応の分析
Types of Reactions
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino-substituted compounds.
科学的研究の応用
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
2-[4-(2-クロロ-6-ニトロフェノキシ)フェニル]-2-オキソエチルアセナフト[1,2-b]キノキサリン-9-カルボキシレートの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。その分子標的と経路に関する詳細な研究は、その潜在的な可能性と用途を理解するために不可欠です。
類似の化合物との比較
類似の化合物
- 2-[4-(2-クロロ-6-ニトロフェノキシ)フェニル]-2-オキソエチル 3-フェニルアクリレート
- 2-[4-(2-クロロ-6-ニトロフェノキシ)フェニル]-2-オキソエチル 2,3-ジフェニルキノキサリン-6-カルボキシレート
独自性
類似の化合物と比較して、2-[4-(2-クロロ-6-ニトロフェノキシ)フェニル]-2-オキソエチルアセナフト[1,2-b]キノキサリン-9-カルボキシレートは、官能基と構造特徴のユニークな組み合わせにより際立っています。この独自性は、幅広い用途とさらなる研究開発の可能性に貢献しています。
類似化合物との比較
Similar Compounds
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-phenylacrylate
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
Uniqueness
Compared to similar compounds, 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
特性
分子式 |
C33H18ClN3O6 |
|---|---|
分子量 |
588.0 g/mol |
IUPAC名 |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate |
InChI |
InChI=1S/C33H18ClN3O6/c34-24-8-3-9-27(37(40)41)32(24)43-21-13-10-18(11-14-21)28(38)17-42-33(39)20-12-15-25-26(16-20)36-31-23-7-2-5-19-4-1-6-22(29(19)23)30(31)35-25/h1-16H,17H2 |
InChIキー |
ROHQTTBNURMZLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=CC=C7Cl)[N+](=O)[O-])N=C4C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10886477.png)
![4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate](/img/structure/B10886492.png)

![2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886500.png)
![9,9-bis[4-(2,4-dinitrophenoxy)phenyl]-9H-fluorene](/img/structure/B10886506.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
![2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B10886515.png)
![8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10886546.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B10886548.png)
![4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10886549.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-cyano-2-imino-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl)acetamide](/img/structure/B10886556.png)
![2-(4-Bromophenoxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10886560.png)
![Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate](/img/structure/B10886564.png)
![2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B10886568.png)
